molecular formula C23H25ClN2O3 B5190628 N-(3-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide

N-(3-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide

Katalognummer B5190628
Molekulargewicht: 412.9 g/mol
InChI-Schlüssel: BMAWIRFPFSHEMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide, also known as BGB-324, is a small molecule inhibitor of Axl, a receptor tyrosine kinase that is involved in various cellular processes, including cell proliferation, survival, migration, and invasion. Axl is overexpressed in many types of cancer and is associated with poor prognosis and resistance to chemotherapy and targeted therapy. Therefore, BGB-324 has been developed as a potential anticancer drug and has shown promising results in preclinical and clinical studies.

Wirkmechanismus

The mechanism of action of N-(3-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide involves the inhibition of Axl kinase activity and the disruption of Axl-mediated signaling pathways. Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which bind to their ligands, Gas6 and Protein S, and activate downstream signaling cascades. Axl overexpression has been associated with cancer cell survival, invasion, and immune evasion, as well as the induction of epithelial-mesenchymal transition (EMT) and cancer stem cell (CSC) properties. This compound binds to the ATP-binding pocket of Axl and prevents its autophosphorylation and activation, thereby blocking the downstream signaling pathways. This compound has also been shown to decrease the expression of EMT and CSC markers and to enhance the antitumor immune response.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on the specific cancer model and the experimental conditions. In general, this compound has been shown to inhibit cancer cell proliferation, migration, invasion, and survival, as well as to induce apoptosis and immune response. This compound has also been reported to decrease the expression of angiogenic factors, such as VEGF and IL-8, and to inhibit tumor angiogenesis. Moreover, this compound has been shown to sensitize cancer cells to chemotherapy and radiotherapy, possibly by modulating DNA damage response and repair pathways. On the other hand, this compound has been reported to have no significant effect on normal cells and tissues, indicating its selectivity and tolerability.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(3-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide in lab experiments include its specificity, potency, and selectivity for Axl inhibition, as well as its favorable pharmacokinetics and safety profiles. This compound can be used to investigate the role of Axl in cancer progression and therapy resistance, as well as to test the efficacy and safety of Axl-targeted therapy in preclinical models. The limitations of using this compound in lab experiments include the potential off-target effects and the lack of predictive biomarkers of response and resistance. Moreover, this compound may not fully recapitulate the complexity of Axl signaling and its crosstalk with other pathways, and may not represent the heterogeneity of cancer cells and tumors.

Zukünftige Richtungen

The future directions of N-(3-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide research include the following aspects:
1. Identification of predictive biomarkers of response and resistance to this compound, such as Axl expression, mutation, or activation status, as well as the tumor microenvironment, immune infiltration, and host factors.
2. Optimization of the dose, schedule, and combination of this compound with other anticancer agents, such as chemotherapy, radiotherapy, immunotherapy, or targeted therapy, based on the preclinical and clinical data.
3. Investigation of the mechanism of action and downstream signaling pathways of Axl inhibition by this compound, as well as the potential compensatory or adaptive responses of cancer cells and tumors.
4. Development of new Axl inhibitors with improved selectivity, potency, and pharmacokinetics, as well as the evaluation of their efficacy and safety in preclinical and clinical studies.
5. Translation of this compound into clinical practice as a novel anticancer therapy for patients with Axl-overexpressing tumors, either as a monotherapy or in combination with other agents.

Synthesemethoden

The synthesis of N-(3-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide involves several steps, including the preparation of 3-chlorobenzylamine, 3-chlorobenzaldehyde, and 3-(4-piperidinyl)phenol, and the coupling of these intermediates with cyclopropylcarbonyl chloride and benzoyl chloride, followed by purification and characterization. The detailed procedure and characterization data can be found in the original research articles.

Wissenschaftliche Forschungsanwendungen

N-(3-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide has been extensively studied in various cancer models, including lung cancer, breast cancer, ovarian cancer, pancreatic cancer, and leukemia. The preclinical studies have demonstrated that this compound can inhibit Axl signaling and downstream pathways, such as PI3K/Akt, MAPK/ERK, and NF-κB, leading to the inhibition of cancer cell proliferation, migration, invasion, and survival, as well as the induction of apoptosis and immune response. Moreover, this compound has shown synergistic effects with other anticancer agents, such as chemotherapy, radiotherapy, and immunotherapy, suggesting its potential as a combination therapy. In addition, this compound has been tested in several clinical trials, including phase I, phase Ib, and phase II studies, and has shown favorable safety, pharmacokinetics, and preliminary efficacy profiles in patients with advanced solid tumors and hematological malignancies. The ongoing clinical trials are evaluating the optimal dose, schedule, and combination of this compound with other agents, as well as the predictive biomarkers of response and resistance.

Eigenschaften

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O3/c24-19-5-1-3-16(13-19)15-25-22(27)18-4-2-6-21(14-18)29-20-9-11-26(12-10-20)23(28)17-7-8-17/h1-6,13-14,17,20H,7-12,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAWIRFPFSHEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)OC3=CC=CC(=C3)C(=O)NCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.